molecular formula C17H15NO B5788923 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde

5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B5788923
M. Wt: 249.31 g/mol
InChI Key: JUQMQIYNSKRSLE-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with methyl groups at positions 5 and 7, a phenyl group at position 2, and an aldehyde group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent steps involve selective methylation and formylation to introduce the methyl and aldehyde groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at positions 3 and 5.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5,7-dimethyl-2-phenyl-1H-indole-3-carboxylic acid.

    Reduction: 5,7-dimethyl-2-phenyl-1H-indole-3-methanol.

    Substitution: 3-bromo-5,7-dimethyl-2-phenyl-1H-indole.

Scientific Research Applications

Chemistry: 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The biological activity of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function.

Comparison with Similar Compounds

    1H-indole-3-carbaldehyde: Lacks the methyl and phenyl substitutions, making it less sterically hindered and potentially less selective in biological interactions.

    5-methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with only one methyl group, which may affect its reactivity and biological activity.

    7-methyl-2-phenyl-1H-indole-3-carbaldehyde: Another close analog with different substitution patterns, influencing its chemical and biological properties.

Uniqueness: The presence of both methyl groups at positions 5 and 7, along with the phenyl group at position 2, makes 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde unique. These substitutions can enhance its stability, reactivity, and selectivity in various chemical and biological contexts.

Properties

IUPAC Name

5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)15(10-19)17(18-16)13-6-4-3-5-7-13/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMQIYNSKRSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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